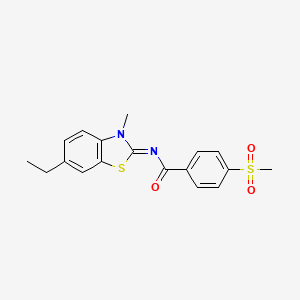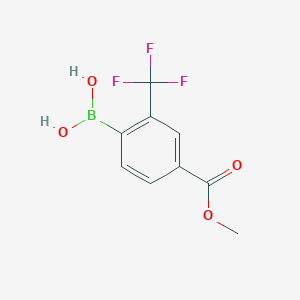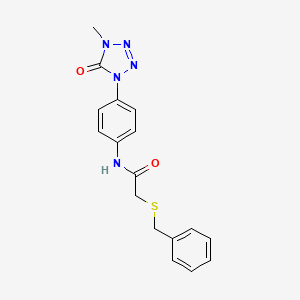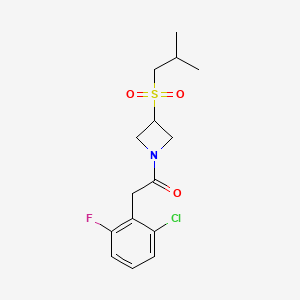
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It consists of a benzothiazole ring system, an amide group, and a sulfonamide moiety.
- The compound’s structure is quite intricate, with multiple functional groups.
N-(6-ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-[(2-furylmethyl)(methyl)sulfamoyl]benzamide: is a chemical compound with the molecular formula .
Méthodes De Préparation
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in my search results.
- it likely involves multistep organic synthesis, starting from commercially available precursors.
Analyse Des Réactions Chimiques
- The compound may undergo various reactions typical of organic compounds:
Substitution reactions: It could react with nucleophiles or electrophiles at different positions on the benzothiazole ring or amide group.
Oxidation and reduction: Depending on the functional groups present, it might be oxidized or reduced under appropriate conditions.
Acid-base reactions: The sulfonamide group can act as an acid or base.
- Common reagents would include Lewis acids/bases, strong acids/bases, and oxidizing/reducing agents.
- Major products would depend on reaction conditions and starting materials.
Applications De Recherche Scientifique
- This compound’s applications span various fields:
Medicine: It might have potential as a drug candidate due to its complex structure and diverse functional groups.
Chemistry: Researchers could use it as a building block for designing new molecules.
Industry: If scalable synthesis methods exist, it could find applications in materials science or other industrial processes.
Mécanisme D'action
- Unfortunately, specific information about its mechanism of action is not available in my search results.
- Further research would be needed to understand how it exerts its effects.
Comparaison Avec Des Composés Similaires
- While I couldn’t find direct comparisons, this compound’s uniqueness lies in its combination of benzothiazole, amide, and sulfonamide functionalities.
- Similar compounds might include other benzothiazole derivatives or sulfonamides.
Propriétés
IUPAC Name |
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-12-5-10-15-16(11-12)24-18(20(15)2)19-17(21)13-6-8-14(9-7-13)25(3,22)23/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOIIBXQLAXBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B3011367.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)

![propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B3011374.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3011376.png)


![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)
![2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011386.png)
![(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3011389.png)
